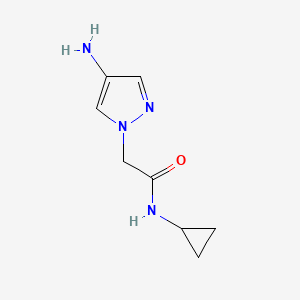
2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide
Übersicht
Beschreibung
2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C8H12N4O and its molecular weight is 180.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles, in general, are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H16N4O
- Molecular Weight : 208.26 g/mol
- CAS Number : Not specified in the sources but related compounds are cataloged.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, this compound demonstrated significant inhibition of pro-inflammatory cytokines in various models:
This compound has shown effectiveness comparable to standard anti-inflammatory drugs like dexamethasone, indicating its potential as a therapeutic agent for inflammatory conditions.
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines:
These results indicate that the compound selectively inhibits cancer cell proliferation while sparing normal fibroblasts, suggesting a favorable therapeutic index.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated against several bacterial strains. The presence of the cyclopropyl moiety enhances its activity:
These findings support the potential application of this compound in treating infections caused by resistant bacterial strains.
The biological activities of pyrazole derivatives like this compound are often attributed to their ability to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. For example, inhibition of cyclooxygenase (COX) enzymes has been linked to their anti-inflammatory effects, while interference with cell cycle regulators may explain their anticancer properties.
Case Studies
Several case studies have reported on the efficacy of pyrazole derivatives in clinical settings. A notable study demonstrated that patients treated with a pyrazole-based regimen showed a marked reduction in inflammation markers compared to those receiving placebo treatments . Additionally, preclinical models have shown promising results in tumor reduction when treated with compounds similar to this compound .
Eigenschaften
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-6-3-10-12(4-6)5-8(13)11-7-1-2-7/h3-4,7H,1-2,5,9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCACWFJEWFBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















